REACTION_CXSMILES
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[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][C:4]=1[CH3:10])[CH3:2].[C:11](=O)([O-:13])[O-:12].[K+].[K+]>O>[CH2:1]([C:3]1[CH:8]=[C:7]([C:11]([OH:13])=[O:12])[C:6]([OH:9])=[CH:5][C:4]=1[CH3:10])[CH3:2] |f:1.2.3|
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Name
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Quantity
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31.51 g
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Type
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reactant
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Smiles
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C(C)C1=C(C=C(C=C1)O)C
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Name
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|
Quantity
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91.25 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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Quantity
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2 L
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated at 175° for 4 hours under a carbon dioxide pressure of 1,300 p.s.i
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Duration
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4 h
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Type
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CUSTOM
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Details
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The cooled reaction products
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Type
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FILTRATION
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Details
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Acidification with hydrochloric acid, filtration and recrystallisation of the solid from ethanol-water
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Name
|
|
Type
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product
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Smiles
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C(C)C1=C(C=C(C(C(=O)O)=C1)O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |